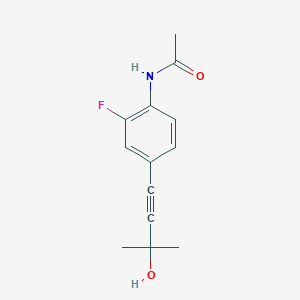

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide

説明

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide is a fluorinated phenylacetamide derivative characterized by a unique 3-hydroxy-3-methylbut-1-yn-1-yl substituent at the para position of the phenyl ring and an acetamide group at the ortho position relative to the fluorine atom. This compound’s structure combines a rigid alkyne moiety with a polar hydroxyl group, which may enhance solubility and metabolic stability compared to non-hydroxylated analogs. The fluorine atom likely modulates electronic effects, influencing binding interactions in biological systems or material properties in synthetic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Fluoro-Substituted Phenyl Ring: This can be achieved through electrophilic aromatic substitution reactions using fluorine-containing reagents.

Introduction of the Hydroxy-Methylbutynyl Group: This step often involves the use of alkynylation reactions, where an alkyne is introduced to the phenyl ring, followed by hydroxylation.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

化学反応の分析

Types of Reactions

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The alkyne can be reduced to an alkene or alkane.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alkene or alkane.

Substitution: Formation of various substituted phenylacetamides.

科学的研究の応用

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy-methylbutynyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Structural Features and Substituent Effects

The target compound’s structure is distinguished by its 3-hydroxy-3-methylbut-1-yn-1-yl group. Comparisons with structurally related acetamides reveal key differences:

- Electronic Effects : The fluorine atom at the ortho position (shared with compound 30) may reduce metabolic degradation via steric hindrance or electron-withdrawing effects .

- Pharmacophore Diversity : Compound 35’s sulfonamide-piperazine group confers distinct receptor-binding properties, likely targeting pain pathways, whereas the target compound’s alkyne-hydroxyl motif may influence kinase or enzyme inhibition .

Physical Properties

Melting points and chromatographic behavior reflect crystallinity and purity:

- The target compound’s melting point is expected to align with 30–32 (74–84°C), suggesting moderate crystallinity. The hydroxyl group may increase intermolecular hydrogen bonding, raising the melting point slightly compared to 30 .

Pharmacological Activity

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Analgesic Activity : Compound 35 (N-phenylacetamide sulphonamide) exhibits activity comparable to paracetamol, attributed to sulfonamide-mediated COX inhibition . The target compound’s fluorine and hydroxyl groups may similarly modulate inflammatory pathways.

- Anti-hypernociceptive Effects: Compound 36 (diethylsulfamoyl) and 37 (piperazinylsulfonyl) show efficacy in inflammatory pain models, suggesting that substituent polarity and bulk influence target engagement .

- Kinase Inhibition: The alkyne group in the target compound may act as a hydrogen bond acceptor, similar to chromenone-containing analogs (e.g., Example 83 in ), which target kinases or GPCRs.

生物活性

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide (CAS Number: 893642-00-7) is a compound with significant potential in medicinal chemistry and various biological applications. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄FNO₂, with a molar mass of approximately 235.25 g/mol. The compound features a fluoro-substituted phenyl ring, an acetamide functional group, a hydroxyl group, and an alkyne moiety. These structural elements contribute to its unique reactivity and interaction capabilities with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Fluorinated Phenol : Starting from commercially available precursors, the fluorine atom is introduced into the phenolic structure.

- Hydroxylation : The hydroxyl group is added to the appropriate position on the aromatic ring.

- Acetamide Formation : The acetamide group is then attached through standard amide coupling reactions.

These steps highlight the importance of controlling reaction conditions to achieve the desired product selectively .

Antiviral Properties

Research indicates that compounds similar to this compound exhibit promising antiviral activities. In vitro assays have shown effectiveness against various viruses, including influenza A and Coxsackie B4 virus. The inhibitory concentration (IC50) values are critical for assessing potency, and selectivity index (SI) values provide insight into safety.

Antimicrobial Activity

Studies on related compounds suggest that this compound may possess antimicrobial properties. For instance, chloroacetamides with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the fluorine atom enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Case Studies and Research Findings

Case Study 1: Antiviral Screening

In a study evaluating various indole derivatives for antiviral activity, this compound was synthesized and tested. The results indicated a significant reduction in viral replication at low concentrations, supporting its potential as an antiviral agent.

Case Study 2: Antimicrobial Efficacy

A quantitative structure–activity relationship (QSAR) analysis was conducted on a series of chloroacetamides, revealing that structural modifications significantly influence biological activity. Compounds bearing halogenated substituents showed enhanced antimicrobial properties against both bacterial and fungal strains, suggesting that N-(2-Fluoro...) could follow similar trends due to its structural characteristics .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-Hydroxyphenyl)acetamide | Hydroxy and acetamide groups | Antimicrobial | Lacks fluorine |

| 2-Fluoroacetanilide | Fluoro and acetamide groups | Anticancer | Simpler structure |

| 4-Acetaminophenol | Hydroxy and acetamide groups | Analgesic | Well-studied |

| N-(2-Fluoro...phenyl)acetamide | Fluorine substitution + alkyne functionality | Antiviral/Antimicrobial | Enhanced reactivity |

This table illustrates how N-(2-Fluoro...) stands out due to its combination of functional groups that may enhance its biological profile compared to other compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing fluorinated phenylacetamide derivatives like N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide?

- Methodological Answer : A common approach involves coupling substituted phenylamines with activated acyl derivatives (e.g., acyl chlorides) in dichloromethane or toluene under basic conditions (e.g., triethylamine). For example, describes the synthesis of N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide using naphthalen-1-ylacetyl chloride and 3-chloro-4-fluoroaniline in dichloromethane at 273 K. The product is isolated via extraction and crystallization. Similar protocols can be adapted for introducing the 3-hydroxy-3-methylbutynyl moiety by selecting appropriate precursors and protecting groups for the hydroxyl functionality .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of fluorinated phenylacetamide derivatives?

- Methodological Answer :

- NMR : H and C NMR identify substituents on the aromatic ring and acetamide group. For instance, the fluorine atom in the 2-fluoro position causes distinct splitting patterns in H NMR, while the hydroxy-methylbutynyl group shows characteristic alkyne and hydroxyl proton signals.

- IR : Stretching vibrations for amide C=O (~1650–1680 cm) and O–H (~3200–3500 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. highlights the use of HRMS for validating a structurally related N-(3-chlorophenethyl)-4-nitrobenzamide .

Advanced Research Questions

Q. What strategies resolve discrepancies between crystallographic data and computational modeling for fluorinated acetamides?

- Methodological Answer : When experimental crystal structures (e.g., from X-ray diffraction) conflict with computational models (DFT, molecular docking), refine computational parameters such as solvent effects, hydrogen bonding, and van der Waals interactions. and demonstrate how dihedral angles and hydrogen-bonding networks stabilize crystal packing in N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide. Adjusting force fields in molecular dynamics simulations to match observed intermolecular interactions (e.g., N–H···O bonds) can reconcile discrepancies .

Q. How can in vitro assays evaluate the bioactivity of this compound, given structural analogs with reported pharmacological activity?

- Methodological Answer : Design assays based on structural analogs. For example:

- Analgesic Activity : Use the formalin test or thermal hyperalgesia models, as in , where N-phenylacetamide sulfonamides showed anti-nociceptive effects comparable to paracetamol.

- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in macrophage cell lines, leveraging the hydroxy-methylbutynyl group’s potential interactions with inflammatory targets.

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines, referencing ’s Trametinib (a kinase inhibitor with acetamide motifs) to guide dose ranges .

Q. What chromatographic methods optimize purity assessment of fluorinated acetamides with polar functional groups?

- Methodological Answer : Use reversed-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar impurities. outlines a related method for N-(3-hydroxyphenyl)acetamide, where a mobile phase of acetonitrile/water (6.5:43.5 v/v) effectively separates related substances. For fluorinated analogs, adjust gradient conditions to account for hydrophobicity differences caused by the fluoro and hydroxy-methylbutynyl groups .

Data Analysis and Optimization Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Methodological Answer :

- Step 1 : Identify bottlenecks via reaction monitoring (TLC or LC-MS). For example, achieved 3-hour reaction completion using triethylamine at 273 K.

- Step 2 : Optimize protecting groups for the hydroxyl moiety (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during coupling.

- Step 3 : Explore microwave-assisted synthesis to accelerate kinetics, as demonstrated in for pyridine derivatives .

Q. What computational tools predict the metabolic stability of fluorinated acetamides?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate metabolic sites. The fluoro group typically reduces oxidative metabolism, while the hydroxy-methylbutynyl moiety may undergo glucuronidation. Validate predictions with in vitro liver microsome assays, referencing ’s tyrosine kinase inhibitor (LY2457546), which shares acetamide structural motifs .

Structural and Mechanistic Questions

Q. How does the 3-hydroxy-3-methylbut-1-yn-1-yl group influence the conformational flexibility of this compound?

- Methodological Answer : The rigid alkyne and bulky methyl-hydroxy group restrict rotation around the C–C bond, stabilizing specific conformations. Molecular dynamics simulations (e.g., using AMBER or GROMACS) can quantify energy barriers for rotation, as seen in ’s crystallographic analysis of naphthalene-substituted acetamides .

特性

IUPAC Name |

N-[2-fluoro-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-9(16)15-12-5-4-10(8-11(12)14)6-7-13(2,3)17/h4-5,8,17H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGKUXZRKQDONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C#CC(C)(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629716 | |

| Record name | N-[2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893642-00-7 | |

| Record name | N-[2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。